

# Physical properties of 2-(4-Chlorophenoxy)ethanol (melting and boiling points)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)ethanol

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## Physical Properties of 2-(4-Chlorophenoxy)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of **2-(4-Chlorophenoxy)ethanol**, with a specific focus on its melting and boiling points. The information herein is intended to support research, development, and quality control activities involving this compound.

### Core Physical Properties

**2-(4-Chlorophenoxy)ethanol** is an aromatic ether that presents as a white solid or a colorless to yellow liquid at or near room temperature.<sup>[1]</sup> Its physical state is dependent on the ambient temperature, as its melting point is close to standard room conditions.

### Data Summary

The experimentally determined melting and boiling points for **2-(4-Chlorophenoxy)ethanol** are summarized in the table below. These values are critical for understanding the compound's physical behavior, guiding purification processes such as recrystallization and distillation, and ensuring proper handling and storage conditions.

Physical Property	Value	Conditions
Melting Point	30 °C	Standard Pressure
Boiling Point	135-136 °C	6 mmHg

Citations:[2][3]

## Experimental Protocols

While the specific instrumentation and precise conditions used for the original determination of the physical properties of **2-(4-Chlorophenoxy)ethanol** are not detailed in the available literature, the following represents standard and widely accepted methodologies for such measurements in a laboratory setting.

### Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[4] The presence of impurities generally leads to a depression of the melting point and a broadening of the melting range.[4] [5]

Standard Protocol: Capillary Method

- **Sample Preparation:** A small amount of finely powdered, dry **2-(4-Chlorophenoxy)ethanol** is packed into a capillary tube, which is sealed at one end.[2][6] The sample is tapped down to form a compact column of 1-2 mm in height.[2][6]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[2] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus with a heated metal block.[4]
- **Heating and Observation:** The apparatus is heated slowly, typically at a rate of about 2°C per minute, as the temperature approaches the expected melting point.[4] Constant stirring of the heating bath is crucial for uniform temperature distribution.[2]

- Data Recording: Two temperatures are recorded:
  - T1: The temperature at which the first drop of liquid appears.[6]
  - T2: The temperature at which the entire sample has completely liquefied.[6] The melting point is reported as the range between T1 and T2.

## Boiling Point Determination under Reduced Pressure

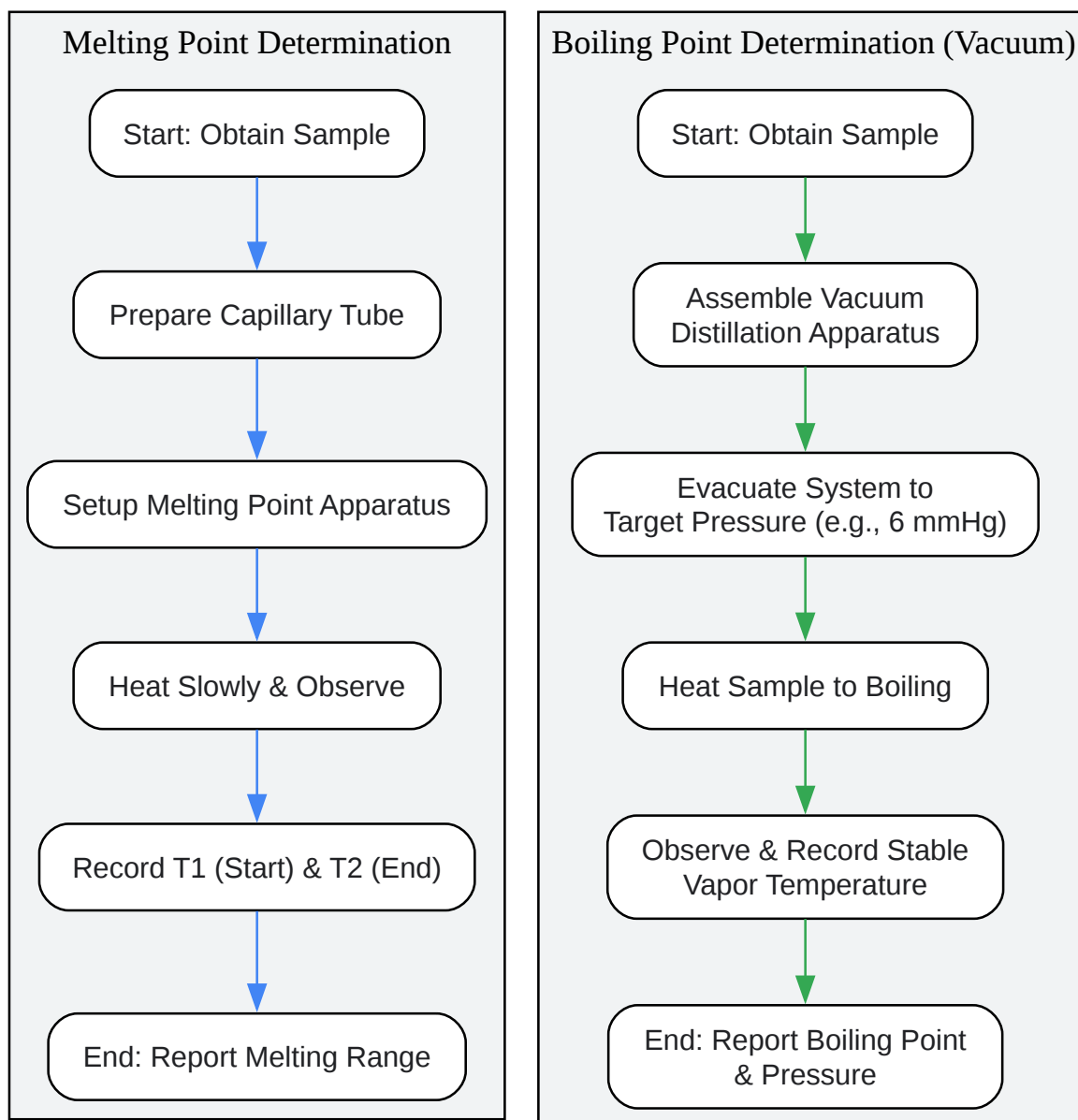
For compounds that have high boiling points at atmospheric pressure or are prone to decomposition at elevated temperatures, vacuum distillation is the method of choice for purification and boiling point determination.[7][8] This technique relies on the principle that the boiling point of a liquid decreases as the pressure above it is reduced.[7][8]

### Standard Protocol: Vacuum Distillation

- Apparatus Setup: A vacuum distillation apparatus is assembled using standard ground-glass joint ware. This typically includes a distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump with a manometer to monitor the pressure.
- Sample Introduction: The **2-(4-Chlorophenoxy)ethanol** sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.
- Evacuation and Heating: The system is carefully evacuated to the desired pressure (e.g., 6 mmHg). Once the pressure is stable, the distillation flask is heated gently.
- Distillation and Measurement: As the liquid boils, the vapor rises, is condensed, and collects in the receiving flask. The temperature of the vapor is measured by a thermometer placed at the vapor path to the condenser.
- Data Recording: The boiling point is recorded as the temperature at which the vapor temperature is stable during the distillation process, at the recorded pressure. It is crucial to report the pressure along with the boiling temperature, as the boiling point is pressure-dependent.

## Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties discussed.



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Caption: Generalized workflow for determining melting and boiling points.

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- To cite this document: BenchChem. [Physical properties of 2-(4-Chlorophenoxy)ethanol (melting and boiling points)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157507#physical-properties-of-2-4-chlorophenoxy-ethanol-melting-and-boiling-points]

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